(S)-H8-BINAP: A Comprehensive Technical Guide to Synthesis and Characterization
(S)-H8-BINAP: A Comprehensive Technical Guide to Synthesis and Characterization
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-H8-BINAP ((S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl) has emerged as a privileged chiral ligand in asymmetric catalysis, often demonstrating superior performance compared to its parent compound, (S)-BINAP. Its unique structural features, arising from the hydrogenated binaphthyl backbone, impart distinct electronic and steric properties that translate into enhanced enantioselectivity and catalytic activity in a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (S)-H8-BINAP, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of efficient and selective asymmetric synthesis.
Introduction: The Significance of (S)-H8-BINAP in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in this endeavor, enabling the asymmetric synthesis of complex molecules with high stereocontrol. (S)-BINAP, a C2-symmetric atropisomeric bisphosphine ligand, has been a workhorse in the field for decades.[1][2] However, the drive for continuous improvement has led to the development of modified BINAP ligands with enhanced catalytic properties.
(S)-H8-BINAP is one such evolution, featuring a partially hydrogenated binaphthyl skeleton. This structural modification results in a larger dihedral angle between the two naphthyl rings compared to BINAP. This increased steric bulk can lead to more effective chiral recognition and, consequently, higher enantioselectivity in catalytic reactions. Notably, ruthenium complexes of H8-BINAP have shown exceptional efficacy in the asymmetric hydrogenation of various substrates, including α,β-unsaturated carboxylic acids, where they often outperform their BINAP counterparts.
This guide will provide a detailed roadmap for the reliable synthesis and rigorous characterization of (S)-H8-BINAP, ensuring that researchers can confidently prepare and utilize this powerful tool in their synthetic endeavors.
Synthesis of (S)-H8-BINAP: A Step-by-Step Protocol
The synthesis of (S)-H8-BINAP is a multi-step process that begins with the readily available chiral precursor, (S)-BINOL. The overall synthetic strategy involves the hydrogenation of the binaphthyl core followed by the introduction of the diphenylphosphino groups.
Step 1: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)
The foundational step in the synthesis of (S)-H8-BINAP is the selective hydrogenation of the less sterically hindered rings of (S)-BINOL. This transformation preserves the axial chirality of the molecule while introducing the octahydro feature.
Experimental Protocol:
-
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
Methanol
-
Water
-
High-pressure autoclave
-
-
Procedure:
-
In a high-pressure autoclave, dissolve (S)-BINOL in glacial acetic acid.
-
Carefully add a catalytic amount of Platinum(IV) oxide to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to an initial pressure of 100 atm.
-
Heat the reaction mixture to 60°C and maintain vigorous stirring for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding crude (S)-H8-BINOL.
-
Purify the crude product by recrystallization from a hot mixture of methanol and water to afford pure (S)-H8-BINOL as a white, crystalline solid.[3][4]
-
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of aromatic rings.
-
Solvent: Glacial acetic acid provides a suitable medium for the reaction and helps to maintain the catalyst's activity.
-
Pressure and Temperature: High hydrogen pressure and elevated temperature are necessary to drive the hydrogenation of the aromatic rings. The conditions are optimized to achieve complete conversion while minimizing side reactions.
-
Recrystallization: This purification technique is crucial for obtaining high-purity (S)-H8-BINOL, which is essential for the success of the subsequent steps.
Caption: Synthesis of (S)-H8-BINOL from (S)-BINOL.
Step 2: Synthesis of (S)-H8-BINAP from (S)-H8-BINOL
The conversion of (S)-H8-BINOL to (S)-H8-BINAP is achieved through a two-step sequence involving the formation of a bistriflate intermediate, followed by a nickel-catalyzed phosphination.
Experimental Protocol:
-
Materials:
-
(S)-H8-BINOL
-
Dry Dichloromethane (CH₂Cl₂)
-
Dry Pyridine
-
Triflic Anhydride (Tf₂O)
-
Hexane
-
Silica Gel
-
-
Procedure:
-
In an oven-dried, single-necked flask equipped with a magnetic stir bar, dissolve (S)-H8-BINOL in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add dry pyridine, followed by the dropwise addition of triflic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add hexane to the reaction mixture and filter through a pad of silica gel.
-
Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the filtrate under reduced pressure to provide the bistriflate of (S)-H8-BINOL as a white solid.[5]
-
Causality Behind Experimental Choices:
-
Triflic Anhydride: This powerful electrophile readily reacts with the hydroxyl groups of (S)-H8-BINOL to form the highly reactive triflate leaving groups.
-
Pyridine: Acts as a base to neutralize the triflic acid byproduct, preventing side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the triflic anhydride and the triflate product.
Experimental Protocol:
-
Materials:
-
Bistriflate of (S)-H8-BINOL
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Anhydrous Dimethylformamide (DMF)
-
Diphenylphosphine (Ph₂PH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
-
-
Procedure:
-
In an oven-dried, single-necked flask, charge with NiCl₂(dppe).
-
Purge the flask with nitrogen and add anhydrous DMF, followed by diphenylphosphine at room temperature.
-
Heat the resulting solution to 100°C for 30 minutes.
-
Add a solution of the bistriflate of (S)-H8-BINOL and DABCO in anhydrous DMF.
-
Continue heating at 100°C until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture and add methanol to precipitate the product.
-
Filter the solid, wash with methanol, and dry under vacuum to yield (S)-H8-BINAP.[5]
-
Causality Behind Experimental Choices:
-
Nickel Catalyst: NiCl₂(dppe) is an effective catalyst for the cross-coupling reaction between the triflate and diphenylphosphine.
-
DABCO: Acts as a base and may also play a role in the catalytic cycle.
-
Anhydrous and Inert Conditions: Diphenylphosphine is air-sensitive and can be oxidized. The reaction must be carried out under an inert atmosphere to prevent the formation of phosphine oxide byproducts.
Caption: Synthesis of (S)-H8-BINAP from (S)-H8-BINOL.
Characterization of (S)-H8-BINAP: A Self-Validating System
Rigorous characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized (S)-H8-BINAP. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the quality of the ligand.
Physical Properties
A summary of the key physical properties of (S)-H8-BINAP is provided in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₄₀P₂ |
| Molecular Weight | 630.74 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 139139-93-8 |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of (S)-H8-BINAP. Both ¹H and ³¹P NMR are critical for confirming the structure and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of (S)-H8-BINAP is complex due to the presence of numerous aromatic and aliphatic protons. Key features to look for include the signals corresponding to the phenyl protons on the phosphorus atoms and the protons of the octahydro-binaphthyl backbone. The integration of these signals should be consistent with the molecular formula. A representative ¹H NMR spectrum can be found in the literature.[6]
-
³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. A single peak in the ³¹P{¹H} NMR spectrum is expected for (S)-H8-BINAP, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a triarylphosphine. It is also a sensitive technique for detecting the presence of any phosphine oxide impurities, which would appear as a separate peak at a different chemical shift.
Expected ³¹P NMR Data:
| Compound | Solvent | Chemical Shift (δ, ppm) |
| (S)-H8-BINAP | CDCl₃ | ~ -15 to -20 |
| (S)-H8-BINAPO (mono-oxide) | CDCl₃ | ~ 25 to 30 |
Note: The exact chemical shift may vary slightly depending on the solvent and concentration.
Chromatographic Characterization
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of (S)-H8-BINAP. A validated chiral HPLC method is crucial to ensure that no racemization has occurred during the synthesis.
Experimental Protocol for Chiral HPLC Method Development:
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Lux series)
-
-
Method Development Strategy:
-
Column Screening: Screen a variety of chiral columns with different stationary phases to identify a column that provides baseline separation of the (R)- and (S)-enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol) to achieve optimal resolution and retention times.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.
-
Detection: Set the UV detector to a wavelength where (S)-H8-BINAP has strong absorbance (e.g., ~254 nm).
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
A Self-Validating System: The combination of NMR spectroscopy and chiral HPLC provides a robust, self-validating system. NMR confirms the chemical structure and purity, while chiral HPLC verifies the enantiomeric integrity.
Caption: Characterization workflow for (S)-H8-BINAP.
Conclusion
(S)-H8-BINAP is a valuable and often superior alternative to (S)-BINAP in asymmetric catalysis. This guide has provided a detailed and practical framework for its synthesis and characterization, grounded in established scientific principles. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare high-quality (S)-H8-BINAP and unlock its full potential in the development of innovative and efficient asymmetric transformations. The rigorous characterization methods described herein form a self-validating system, ensuring the integrity of the ligand and the reliability of the subsequent catalytic results.
References
-
Organic Syntheses Procedure. octahydro-1,1'-bi-2-naphthol [(S)-H 8 BINOL]. [Link]
-
Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. PMC - NIH. [Link]
-
Preparation of (S)-3,3ʹ-Bis(1-pyrrolidinylmethyl)-5,5ʹ,6,6ʹ, 7,7ʹ,8,8ʹ-octahydro-1,1'-bi-2-naphthol. Organic Syntheses. [Link]
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R - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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Separation of BINAPO enantiomers on brush-type chiral stationary phases. arkat usa. [Link]
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Resolution of 1,1'-Bi-2-Naphthol; (R)-(+). Organic Syntheses. [Link]
-
Synthesis of 2-Hydroxy-8'-(hydroxymethyl)-1,1'-binaphthalene (iso-Homo-BINOL). A New Structural Pattern in the Binaphthyl Realm | Request PDF. ResearchGate. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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BINAP. Wikipedia. [Link]
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Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of ( S)-Enantiomer in Afoxolaner. PubMed. [Link]
-
and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses Procedure. [Link]
-
Direct Interconversion of BINOL and H8-BINOL-Based Chiral Brønsted Acids Using Single-Step Red/Ox Manipulations. PubMed. [Link]
-
31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. PMC - PubMed Central. [Link]
-
Synthesis of BINOL derived phosphorodithioic acids as new chiral Brønsted acids and an improved synthesis of 3,3′-disubstituted H 8-BINOL derivatives. ResearchGate. [Link]
-
Direct Interconversion of BINOL and H8-BINOL-Based Chiral Brønsted Acids Using Single-Step Red/Ox Manipulations. ResearchGate. [Link]
-
Standard protocols for the synthesis of BINOL‐derived phosphoric acids 54.. ResearchGate. [Link]
Sources
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